Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
CAS No.: 173725-29-6
Cat. No.: VC0061853
Molecular Formula: C26H51NO6
Molecular Weight: 473.695
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173725-29-6 |
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Molecular Formula | C26H51NO6 |
Molecular Weight | 473.695 |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide |
Standard InChI | InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1 |
Standard InChI Key | MEUSNGMLZAMARN-ZFXZZAOISA-N |
SMILES | CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Introduction
Chemical Structure and Identity
Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a glycoside compound characterized by a beta-D-glucopyranoside core structure with specific modifications. The compound features an octadecyl (C18H37) chain connected via a glycosidic bond to the anomeric carbon of a modified glucose molecule. The glucose portion contains an acetamido group at the C-2 position, which replaces the typical hydroxyl group found in natural glucose . This unique structural arrangement combines both hydrophobic and hydrophilic elements, creating an amphiphilic molecule with distinctive chemical behavior and biological activities.
The compound consists of a carbohydrate moiety (2-acetamido-2-deoxy-beta-D-glucopyranoside) linked to a long hydrophobic chain (octadecyl group). The beta configuration at the anomeric carbon creates a specific spatial arrangement that contributes to its biological activity and molecular recognition properties . The acetamido group at position 2 provides additional hydrogen bonding capabilities that can influence interactions with biological targets.
Molecular Structure Data
Parameter | Value |
---|---|
Molecular Formula | C26H51NO6 |
Molecular Weight | 473.7 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide |
CAS Registry Number | 173725-29-6 |
InChI | InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1 |
InChIKey | MEUSNGMLZAMARN-ZFXZZAOISA-N |
SMILES | CCCCCCCCCCCCCCCCCCO[C@H]1C@@HNC(=O)C |
Chemical and Physical Properties
Structural Characteristics
Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside exhibits a dual nature due to its hydrophilic glucopyranoside head and hydrophobic octadecyl tail. The compound possesses several hydroxyl groups in its glucopyranoside moiety, making this portion water-soluble, while the long carbon chain creates a significant hydrophobic region . This amphiphilic character influences its solubility profile and potential applications in various biological systems.
The stereochemistry of the compound is precisely defined with specific configuration at each chiral center: (2R,3R,4R,5S,6R). This stereochemical arrangement is crucial for its molecular recognition properties and biological activities . The beta-configuration at the anomeric carbon creates a specific spatial orientation that differentiates it from alpha-configured counterparts.
Physical Properties
While specific physical properties data is limited in the available research, the compound's structure suggests certain characteristics. As an amphiphilic molecule, it likely exhibits limited water solubility but good solubility in organic solvents of medium polarity. The presence of multiple hydroxyl groups allows for hydrogen bonding, while the long aliphatic chain contributes to its lipophilic behavior. These properties make it potentially useful in applications requiring interaction with both aqueous and lipid environments.
Synthesis and Preparation
Synthetic Approaches
The synthesis of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves a series of reactions starting from commercially available 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine). A common synthetic route includes:
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Protection of hydroxyl groups in the starting material
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Selective activation of the anomeric position
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Glycosylation reaction with octadecanol (C18H37OH) to form the glycosidic bond with beta stereoselectivity
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Deprotection to yield the final product
The specific conditions for each step must be carefully controlled to ensure the desired stereochemistry and avoid side reactions. The beta-glycosidic linkage is typically achieved through neighboring group participation of the 2-acetamido group, which directs the incoming octadecanol to approach from the opposite side.
Biological Activity and Applications
Research Applications
Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside and similar compounds are valuable in research contexts for:
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Studying carbohydrate-protein interactions
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Investigating cellular uptake mechanisms
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Developing drug delivery systems leveraging amphiphilic properties
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Synthesizing more complex glycoconjugates for biological studies
Structure-Activity Relationships
The biological activity of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside likely depends on several structural factors:
Understanding these structure-activity relationships can guide the design of related compounds with enhanced properties for specific applications.
Comparative Analysis
Comparison with Related Compounds
Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside belongs to a broader family of glycoconjugates. Related compounds include:
Compound | Key Differences | Potential Impact on Activity |
---|---|---|
Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | Contains acetyl groups at positions 3, 4, and 6 | Increased lipophilicity, different hydrogen bonding pattern |
Octyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Shorter alkyl chain (C8 vs C18) | Reduced hydrophobicity, potentially different membrane interactions |
2-Acetamido-2-deoxy-beta-D-glucopyranosides with other alkyl chains | Variation in alkyl chain length | Systematic changes in amphiphilicity affecting biological activity |
The presence or absence of acetyl protecting groups significantly alters the compound's physical properties and potential biological activities. These structural variations allow researchers to fine-tune the balance between hydrophilicity and lipophilicity for specific applications .
Analytical Methods for Identification
Spectroscopic Identification
Several analytical techniques are typically employed to characterize and identify Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, particularly about the stereochemistry of the glycosidic bond.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to the compound.
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Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyls, amide, and ether linkages.
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X-ray Crystallography: If crystals can be obtained, provides definitive three-dimensional structural information.
Chromatographic Analysis
Chromatographic techniques commonly used for purification and analysis include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for derivatives
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